Iron(III) sulfate hydrate

描述

属性

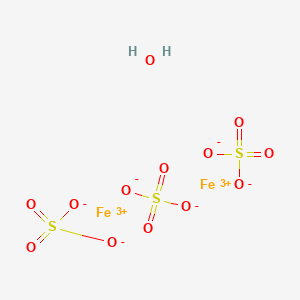

IUPAC Name |

iron(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWSFRMTBJZULV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Ferric sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70934500 | |

| Record name | Iron(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow hygroscopic solid; Soluble in water; [Sigma-Aldrich MSDS] | |

| Record name | Ferric sulfate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15244-10-7, 43059-01-4 | |

| Record name | Ferric sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2), monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043059014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, iron(3+) salt (3:2), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of Iron(III) Sulfate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, characterization methodologies, and relevant biological interactions of iron(III) sulfate nonahydrate (Fe₂(SO₄)₃·9H₂O). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of this compound.

Physicochemical Properties

Iron(III) sulfate nonahydrate is a hydrated inorganic salt with a range of applications, including as a mordant in dyeing, a coagulant for industrial wastes, and notably in the medical field as a hemostatic agent.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Fe₂(SO₄)₃·9H₂O | [2] |

| Molecular Weight | 562.00 g/mol | [2] |

| Appearance | Yellow hexagonal crystals or grayish-white powder | [2] |

| Density | 2.1 g/cm³ (at 20°C) | [2] |

| Melting Point | 175 °C (decomposes) | [1] |

| Solubility in Water | 440 g/100 g of water (at 20°C) | [2] |

| Solubility in Other Solvents | Sparingly soluble in alcohol; negligible in acetone and ethyl acetate; insoluble in sulfuric acid and ammonia. | [1] |

| Hygroscopicity | Hygroscopic | [2] |

Experimental Characterization Protocols

A thorough characterization of iron(III) sulfate nonahydrate is crucial for its application in research and drug development. The following sections detail the experimental protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to study the thermal stability and decomposition of hydrated compounds. For iron(III) sulfate nonahydrate, TGA reveals the stepwise loss of water molecules upon heating.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of iron(III) sulfate nonahydrate is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 800-1000°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve, which plots weight loss as a function of temperature, is analyzed to determine the temperature ranges of dehydration and decomposition events. The number of water molecules lost at each step can be calculated from the percentage weight loss.

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful technique for identifying the crystalline structure of a compound. For iron(III) sulfate nonahydrate, XRD can confirm its crystal system and phase purity.

Experimental Protocol:

-

Instrument: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

-

Sample Preparation: A finely ground powder of iron(III) sulfate nonahydrate is packed into a sample holder. Proper sample preparation is crucial to ensure random orientation of the crystallites. For hygroscopic samples, sample preparation should be conducted in a low-humidity environment, and a sealed sample holder may be necessary.

-

Data Collection: The sample is scanned over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern, which shows diffraction intensity as a function of the diffraction angle (2θ), is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity and purity of the compound. The crystal system and unit cell parameters can be determined from the positions of the diffraction peaks. The crystalline forms of various iron(III) sulfate hydrates are well-defined, often by X-ray crystallography.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For iron(III) sulfate nonahydrate, FTIR can confirm the presence of sulfate ions and water of hydration.

Experimental Protocol:

-

Instrument: A Fourier-transform infrared spectrometer.

-

Sample Preparation: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The infrared spectrum is recorded over a typical wavenumber range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed to identify the characteristic vibrational modes of the sulfate group (SO₄²⁻) and the water molecules (H₂O). The free sulfate ion, with tetrahedral symmetry, has four fundamental vibrational frequencies.[5] In the solid state, interactions with the crystal lattice can cause these bands to split or shift.

Expected Spectral Features:

-

Sulfate (SO₄²⁻) Vibrations: Strong absorption bands are expected in the region of 1100 cm⁻¹ (asymmetric stretching) and around 615 cm⁻¹ (bending).

-

Water (H₂O) Vibrations: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration. A bending vibration for water is typically observed around 1630 cm⁻¹.

Chemical Reactivity and Stability

Iron(III) sulfate nonahydrate is a stable compound under normal conditions. It is hygroscopic and should be stored in a dry environment. Upon heating, it undergoes dehydration and eventually decomposes at higher temperatures. It is soluble in water, where it forms acidic solutions due to the hydrolysis of the Fe³⁺ ion.

Role in Drug Development: Hemostatic Agent

Iron(III) sulfate is utilized in dentistry and dermatology as a hemostatic agent to control bleeding.[6][7] Its mechanism of action is based on its ability to cause the agglutination of blood proteins.[6][7][8]

Mechanism of Hemostasis

When applied to a bleeding surface, the acidic solution of iron(III) sulfate reacts with blood proteins.[6][8] The ferric ions (Fe³⁺) form complexes with proteins, leading to their denaturation and precipitation.[8] This process forms a physical plug of agglutinated proteins that seals the bleeding capillaries and small blood vessels, thereby achieving hemostasis.[6][7][8] This mechanism is a direct chemical action and does not rely on the physiological clotting cascade.

Signaling Pathways

The hemostatic action of iron(III) sulfate is primarily a direct physicochemical interaction rather than a complex biological signaling cascade. The process can be visualized as a logical relationship of events.

Conclusion

This technical guide has provided a detailed overview of the characterization of iron(III) sulfate nonahydrate, encompassing its fundamental physicochemical properties, comprehensive experimental protocols for its analysis, and an elucidation of its mechanism of action as a hemostatic agent. The presented data and methodologies are intended to support researchers and professionals in the effective utilization and evaluation of this compound in scientific and drug development contexts.

References

- 1. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. iron(III) sulfate nonahydrate [chemister.ru]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Clinical applications of ferric sulfate in dentistry: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. ijsr.net [ijsr.net]

An In-depth Technical Guide to the Crystal Structure Analysis of Iron(III) Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of various iron(III) sulfate hydrates. It is designed to serve as a core resource, offering detailed crystallographic data, experimental protocols, and visualizations of key structural relationships and analytical workflows. This document is intended to support research and development activities where a thorough understanding of the solid-state properties of these compounds is crucial.

Introduction to Iron(III) Sulfate Hydrates

Iron(III) sulfate, with the general formula Fe₂(SO₄)₃·nH₂O, exists in several hydrated forms, each characterized by a distinct crystal structure and stability range dependent on environmental conditions such as temperature and relative humidity. These hydrates are of significant interest in various fields, including geochemistry, materials science, and pharmaceuticals. A precise understanding of their crystal structures is fundamental to controlling their physicochemical properties. This guide focuses on the crystallographic analysis of the most common and well-characterized hydrates: trihydrate (n=3), pentahydrate (n=5), heptahydrate (n=7), nonahydrate (n=9), and undecahydrate (n=11).

Crystallographic Data of Iron(III) Sulfate Hydrates

The crystal structures of iron(III) sulfate hydrates have been determined primarily through single-crystal and powder X-ray diffraction (XRD) techniques. The following tables summarize the key crystallographic data for the most prevalent phases.

Table 1: Unit Cell Parameters of Iron(III) Sulfate Hydrates

| Hydrate Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Iron(III) Sulfate Trihydrate | Fe₂(SO₄)₃·3H₂O | Monoclinic | P2₁/m | 10.711(1) | 11.085(1) | 5.5747(5) | 90 | 98.853(3) | 90 | 2 |

| Lausenite (Pentahydrate) | Fe₂(SO₄)₃·5H₂O | Monoclinic | P2₁/m | 10.679(2) | 11.053(3) | 5.567(1) | 90 | 98.89(1) | 90 | 2 |

| Kornelite (Heptahydrate) | Fe₂(SO₄)₃·7H₂O | Monoclinic | P2₁/m | 14.3(1) | 20.12(2) | 5.425(4) | 90 | 96.8(1) | 90 | 4 |

| Paracoquimbite (Nonahydrate) | Fe₂(SO₄)₃·9H₂O | Trigonal | R3 | 10.926(9) | 10.926(9) | 51.3(21) | 90 | 90 | 120 | 12 |

| Quenstedtite (Undecahydrate) | Fe₂(SO₄)₃·11H₂O | Triclinic | P1 | 6.184(5) | 23.6(2) | 6.539(5) | 94.18(8) | 101.73(8) | 96.27(8) | 2 |

Z = number of formula units per unit cell.

Table 2: Selected Interatomic Distances (Å) in Iron(III) Sulfate Hydrates

| Hydrate | Fe-O (Octahedra) Range | S-O (Tetrahedra) Range |

| Lausenite (Pentahydrate) | 1.96 - 2.04 | 1.45 - 1.49 |

| Kornelite (Heptahydrate) | 1.97 - 2.03 | 1.46 - 1.48 |

| Paracoquimbite (Nonahydrate) | 1.966 - 2.016 | 1.46 - 1.49 |

| Quenstedtite (Undecahydrate) | 1.99 - 2.00 | 1.44 - 1.46 |

Note: Detailed atomic coordinates, bond lengths, and angles are extensive and can be found in the cited crystallographic literature. The data presented here are representative ranges.

Experimental Protocols

The determination of the crystal structures of iron(III) sulfate hydrates involves two primary stages: synthesis of high-quality single crystals or pure polycrystalline powders, followed by X-ray diffraction analysis.

Synthesis of Iron(III) Sulfate Hydrate Crystals

The synthesis method is critical for obtaining the desired hydrate phase.

3.1.1 Hydrothermal Synthesis of Iron(III) Sulfate Trihydrate

This method is suitable for producing single crystals of the trihydrate form.[1]

-

Reactants: High-purity α-iron(III) oxide (Fe₂O₃) and sulfuric acid (H₂SO₄).

-

Procedure: a. A stoichiometric mixture of α-Fe₂O₃ and H₂SO₄ is prepared in a Teflon-lined stainless steel autoclave. b. The autoclave is sealed and heated to 403 K (130 °C) and maintained at this temperature for up to 9 days.[1] c. The autoclave is then allowed to cool slowly to room temperature. d. The resulting transparent yellow crystals are separated, washed with deionized water, and dried.

3.1.2 Evaporation-based Synthesis of Higher Hydrates

Higher hydrates can often be obtained by controlled evaporation of an aqueous iron(III) sulfate solution.

-

Preparation of Saturated Solution: Dissolve anhydrous or a hydrated form of iron(III) sulfate in deionized water at a slightly elevated temperature to ensure saturation. The addition of a small amount of sulfuric acid can prevent hydrolysis.[2]

-

Controlled Evaporation: a. Place the saturated solution in a crystallizing dish. b. To obtain different hydrate phases, control the relative humidity (RH) of the surrounding atmosphere using saturated salt solutions in a sealed chamber. For instance, evaporation at 40-60% RH can yield ferricopiapite and rhomboclase, which can then transform into kornelite and paracoquimbite.[3] c. Allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Carefully remove the formed crystals from the mother liquor.

X-ray Diffraction Analysis

3.2.1 Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed and accurate crystal structure information.

-

Crystal Selection and Mounting: a. Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.4 mm.[4] b. Mount the crystal on a goniometer head using a suitable adhesive or cryoloop. For hygroscopic samples, this process should be performed quickly or in a controlled humidity environment.[5]

-

Data Collection: a. Mount the goniometer head on the diffractometer. b. Center the crystal in the X-ray beam. c. A preliminary screening is performed to determine the unit cell and assess crystal quality. d. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data collection times can range from hours to days.[6]

-

Structure Solution and Refinement: a. The collected diffraction data are processed to yield a set of structure factors. b. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. c. The structural model is then refined against the experimental data using least-squares methods to optimize atomic positions, displacement parameters, and other structural parameters.

3.2.2 Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is used when single crystals are not available or for phase identification and quantification.

-

Sample Preparation: a. Grind the polycrystalline sample to a fine, homogeneous powder (typically <10 µm particle size) using a mortar and pestle to minimize preferred orientation effects. b. Pack the powder into a sample holder, ensuring a flat and smooth surface.

-

Data Collection: a. Place the sample holder in the powder diffractometer. b. Collect the diffraction pattern over a specified angular range (e.g., 5-70° 2θ).

-

Data Analysis and Rietveld Refinement: a. Identify the crystalline phases present by comparing the experimental pattern to a database of known diffraction patterns. b. For detailed structural analysis, perform a Rietveld refinement. This involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. c. The refinement process optimizes structural parameters (lattice parameters, atomic positions) and profile parameters (peak shape, width) to achieve the best possible fit.

Visualizations

The following diagrams illustrate key relationships and workflows in the analysis of this compound crystal structures.

Conclusion

This technical guide has provided a detailed summary of the crystal structure analysis of iron(III) sulfate hydrates. The tabulated crystallographic data offer a quick reference for the key structural parameters of the different hydrate phases. The outlined experimental protocols for synthesis and X-ray diffraction analysis provide a solid foundation for researchers to reproduce and build upon these findings. The visualizations of the analytical workflow and phase transitions offer a clear conceptual framework for understanding the relationships between these materials. A thorough grasp of the crystal chemistry of iron(III) sulfate hydrates is essential for their effective application and manipulation in various scientific and industrial contexts.

References

Navigating the Solubility of Iron(III) Sulfate Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iron(III) sulfate hydrate in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from chemical synthesis to pharmaceutical formulation. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.

Quantitative Solubility Data

| Organic Solvent | Qualitative Solubility | Source |

| Alcohol (general) | Sparingly soluble | [1][2][3] |

| Absolute Alcohol | Soluble | [4] |

| Ethanol | Poorly soluble | [2] |

| Acetone | Negligibly soluble / Insoluble | [1][2] |

| Ethyl Acetate | Negligibly soluble / Insoluble | [1][2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following protocol outlines a standard method for determining the solubility of a solid inorganic compound, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Vials for sample collection

-

Spectrophotometer (e.g., UV-Vis or AAS) or other suitable analytical instrument (e.g., HPLC with a suitable detector)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing in solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter.

-

Immediately dilute the collected sample with a known volume of the same organic solvent to prevent crystallization upon cooling and to bring the concentration within the analytical range of the chosen instrument.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of iron(III) sulfate.

-

For UV-Vis Spectroscopy: A colored complex of iron can be formed with a suitable reagent, and the absorbance can be measured at a specific wavelength. A calibration curve of known concentrations must be prepared beforehand.

-

For Atomic Absorption Spectroscopy (AAS): This method directly measures the concentration of iron atoms in the sample.

-

For HPLC: If iron(III) sulfate can be derivatized or forms a complex that is detectable, HPLC can be used for separation and quantification.

-

-

Perform multiple measurements to ensure accuracy and precision.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

References

- 1. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Iron(III) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound, Reagent Grade 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ferric Sulfate | Fe2(SO4)3 | CID 24826 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of Iron(III) Sulfate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition of iron(III) sulfate hydrate. The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides a visual representation of the decomposition pathway.

Quantitative Data Summary

The thermal decomposition of this compound is a multi-step process involving dehydration, desulfation, and the formation of iron oxides. The precise temperatures and mass losses associated with each step can vary depending on factors such as the degree of hydration, heating rate, and atmospheric conditions. The following tables consolidate quantitative data from thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses.

Table 1: Thermal Decomposition Data for Hydrated Iron(III) Sulfate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Intermediate/Final Product |

| Dehydration (Step 1) | 60 - 120 | ~16% (for 2 H₂O) | Fe(SO₄)(OH)·0.5H₂O |

| Dehydration (Step 2) | 120 - 280 | - | Anhydrous Iron(III) Sulfate |

| Complete Dehydration/Dehydroxylation | up to 450 | ~24% | Anhydrous Iron(III) Sulfate |

Data extrapolated from the study of a natural hydrous ferric sulfate, Fe(SO₄)(OH)·2H₂O[1].

Table 2: Thermal Decomposition Data for Anhydrous Iron(III) Sulfate

| Decomposition Step | Temperature Range (°C) | Gaseous Products | Solid Product |

| Desulfation | 520 - 700 | SO₃, SO₂, O₂ | Various Fe₂O₃ polymorphs (α, β, γ, ε) |

| Complete Decomposition | 900 - 1000 | SO₂, O₂ | Fe₂O₃ |

Note: The decomposition of anhydrous iron(III) sulfate yields sulfur trioxide, which can further decompose into sulfur dioxide and oxygen at higher temperatures.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with dehydration and decomposition events, and to measure the heat flow associated with these transitions.

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into an alumina or platinum crucible.

-

Instrument Setup:

-

Atmosphere: Purge the furnace with a continuous flow of a selected gas (e.g., dry air or nitrogen) at a flow rate of 20-50 mL/min to ensure a controlled and inert environment.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Increase the temperature at a constant heating rate of 10°C/min up to a final temperature of 1000°C. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset and completion temperatures for each mass loss step. Calculate the percentage mass loss for each step.

-

From the DSC curve, identify endothermic and exothermic peaks corresponding to dehydration, phase transitions, and decomposition. Determine the peak temperatures for these events.

-

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at various stages of decomposition.

Instrumentation: A powder X-ray diffractometer with a high-temperature stage.

Methodology:

-

Sample Preparation: Prepare a powdered sample of the this compound.

-

In-situ XRD:

-

Mount the sample on the high-temperature stage of the diffractometer.

-

Collect XRD patterns at room temperature.

-

Heat the sample to specific temperatures corresponding to the thermal events observed in the TGA-DSC analysis (e.g., after a dehydration step or during decomposition).

-

Collect XRD patterns at each temperature plateau to identify the crystalline phases of the intermediates and final products.

-

-

Ex-situ XRD:

-

Alternatively, heat separate samples to predetermined temperatures in a furnace under a controlled atmosphere.

-

Rapidly cool the samples to room temperature.

-

Grind the resulting material and prepare it for standard powder XRD analysis.

-

-

Data Analysis: Compare the obtained diffraction patterns with standard reference patterns from databases (e.g., ICDD PDF) to identify the crystalline structures.

Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A mass spectrometer coupled to the outlet of a TGA instrument (TGA-MS).

Methodology:

-

TGA-MS Setup: The gas outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

Analysis:

-

Perform a TGA experiment as described in section 2.1.

-

Simultaneously, the mass spectrometer continuously samples the evolved gases.

-

Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected gaseous products (e.g., m/z 18 for H₂O, 48 for SO, 64 for SO₂, 80 for SO₃, and 32 for O₂).

-

-

Data Analysis: Correlate the evolution of specific gases with the mass loss events observed in the TGA data to elucidate the decomposition reactions.

Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct steps, beginning with the loss of water of hydration, followed by the decomposition of the anhydrous salt into iron(III) oxide and sulfur oxides.

References

An In-depth Technical Guide to Iron(III) Sulfate Hydrate (CAS 15244-10-7): Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and key applications of Iron(III) sulfate hydrate (CAS 15244-10-7). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and visual representations of relevant chemical and biological pathways.

Physicochemical and Safety Properties

This compound is an inorganic compound with the general formula Fe₂(SO₄)₃·xH₂O. The degree of hydration can vary. It typically appears as a yellow to off-white, hygroscopic crystalline powder or solid.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 15244-10-7 | [2] |

| Molecular Formula | Fe₂(SO₄)₃·xH₂O | [2] |

| Molecular Weight | 399.88 g/mol (anhydrous basis) | [2] |

| Appearance | Light yellow powder | [2] |

| Solubility | Soluble in water, sparingly soluble in alcohol. | [3] |

| Decomposition Temperature | 480 °C | [2] |

| Sensitivity | Air, moisture, and light sensitive. | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Category | GHS Classification and Statements | Pictograms |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage | |

| Corrosive to Metals | H290: May be corrosive to metals |

Precautionary Statements: P234, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P310, P321, P330, P332+P313, P362, P390, P404, P501.[2]

Key Applications and Experimental Protocols

This compound is a versatile reagent with applications in organic synthesis, environmental remediation, and nanotechnology.

Catalyst in Wacker-Type Oxidation of Alkenes

Iron(III) sulfate can be employed as a co-catalyst in the Wacker-type oxidation of alkenes to produce ketones. This method offers an environmentally benign alternative to traditional systems.[4]

This protocol is adapted from a study on the palladium/iron-catalyzed Wacker-type oxidation of aliphatic alkenes.[4]

Materials:

-

1-Octene (substrate)

-

Palladium(II) chloride (PdCl₂)

-

Iron(III) citrate hydrate (or this compound)

-

1,2-Dimethoxyethane (DME)

-

Deionized water

-

Oxygen (balloon or cylinder)

-

Standard Schlenk line and glassware

Procedure:

-

Set up a Schlenk flask equipped with a magnetic stir bar under an oxygen atmosphere (1 atm).

-

To the flask, add PdCl₂ (5 mol %) and Iron(III) citrate hydrate (5 mol %).

-

Add a 3:1 mixture of DME and water as the solvent.

-

Slowly add the substrate, 1-octene, to the reaction mixture over 5 hours at room temperature using a syringe pump.

-

After the addition is complete, continue stirring the mixture for an additional hour.

-

Upon reaction completion, the product can be isolated and purified using standard organic chemistry techniques (e.g., extraction, chromatography).

Caption: Catalytic cycle of the Wacker-type oxidation using an Fe(III) co-catalyst.

Fenton and Fenton-Like Reactions

Iron(III) sulfate can participate in Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) for the oxidation of organic pollutants. In the classical Fenton reaction, Fe(II) reacts with hydrogen peroxide. In a Fenton-like system with Fe(III), the initial step involves the reduction of Fe(III) to Fe(II), which then proceeds via the classical Fenton pathway.

Materials:

-

Organic substrate (e.g., a dye solution for degradation studies)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

-

Reaction vessel with a magnetic stirrer

Procedure:

-

Prepare an aqueous solution of the organic substrate at the desired concentration.

-

Adjust the pH of the solution to the optimal range for the Fenton reaction (typically pH 3-4) using H₂SO₄ or NaOH.

-

Add the desired amount of this compound to the solution and stir until dissolved.

-

Initiate the reaction by adding a specific volume of H₂O₂ to the mixture.

-

Allow the reaction to proceed for a predetermined time, taking samples at intervals for analysis (e.g., by UV-Vis spectroscopy or chromatography) to monitor the degradation of the substrate.

Caption: Simplified reaction pathway for a Fenton-like process initiated by Fe(III).

Precursor for Iron Oxide Nanoparticle Synthesis

This compound can serve as a precursor for the synthesis of iron oxide nanoparticles (e.g., maghemite, γ-Fe₂O₃, or magnetite, Fe₃O₄) through co-precipitation methods.

This protocol provides a general method for synthesizing iron oxide nanoparticles. The ratio of Fe(II) to Fe(III) precursors can be adjusted to target specific iron oxide phases.

Materials:

-

This compound (Fe₂(SO₄)₃·xH₂O)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Deionized water

-

Beakers, magnetic stirrer, and a permanent magnet for separation

Procedure:

-

Prepare separate aqueous solutions of this compound and Iron(II) sulfate heptahydrate. A common molar ratio of Fe³⁺ to Fe²⁺ is 2:1 for the synthesis of magnetite.

-

Mix the iron salt solutions in a beaker and stir vigorously.

-

Rapidly add a solution of NH₄OH or NaOH to the iron salt mixture while maintaining vigorous stirring. A black precipitate of iron oxide nanoparticles should form immediately. The final pH should be in the range of 9-11.

-

Continue stirring for a designated period (e.g., 30-60 minutes) to allow for particle growth and stabilization.

-

Separate the nanoparticles from the solution using a strong permanent magnet. Decant the supernatant.

-

Wash the nanoparticles several times with deionized water to remove residual ions. Magnetic separation can be used for each washing step.

-

Finally, resuspend the washed nanoparticles in a suitable solvent or dry them for further use and characterization.

Biological Relevance: Cellular Iron Homeostasis

While this compound is not a direct signaling molecule in biological systems, as a source of iron, it is relevant to the intricate pathways of iron metabolism. Understanding these pathways is crucial for researchers in drug development, particularly for therapies targeting iron-related disorders. Iron is essential for numerous cellular processes, and its levels are tightly regulated.

Cellular Iron Uptake and Regulation Pathway

Caption: Overview of cellular iron uptake, utilization, storage, and regulation.

Conclusion

This compound is a valuable and versatile chemical for a wide range of applications in research and industry. Its properties as a catalyst, an oxidizing agent in advanced oxidation processes, and a precursor for nanomaterials make it a compound of significant interest. A thorough understanding of its physicochemical properties, safety considerations, and experimental applications is essential for its effective and safe use in the laboratory and beyond. This guide provides a foundational understanding to support researchers and professionals in their work with this important iron salt.

References

An In-depth Technical Guide to the Hydrates of Ferric Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrates of ferric sulfate, Fe₂(SO₄)₃·nH₂O. Ferric sulfate and its hydrated forms are inorganic compounds with significant applications, including as mordants in dyeing, coagulants for industrial wastes and water purification, and in the processing of aluminum and steel.[1] In the pharmaceutical and medical fields, they are utilized for their astringent and hemostatic properties.[2] Understanding the distinct properties of each hydrate is crucial for their effective application in research and development.

This guide details the physical and chemical properties of the common hydrates of ferric sulfate, provides experimental protocols for their synthesis and characterization, and illustrates key processes through diagrams.

Overview of Ferric Sulfate Hydrates

Ferric sulfate exists in an anhydrous form and as several hydrates, each with a different number of water molecules in its crystal structure. These water molecules can significantly influence the compound's physical and chemical properties, such as solubility, stability, and crystal form. The most common hydrates include the monohydrate, pentahydrate, and nonahydrate.[1] Other known hydrates include the trihydrate, heptahydrate (occurring naturally as the mineral kornelite), and decahydrate (quenstedtite).[1][3][4] Amorphous forms of ferric sulfate hydrates also exist and are of interest in various fields.

The crystalline forms of these hydrates are well-defined and can be characterized by techniques such as X-ray crystallography.[1] In aqueous solutions, ferric sulfate forms aquo-hydroxo complexes like [Fe(H₂O)₆]³⁺.[1]

Physicochemical Properties of Ferric Sulfate Hydrates

The properties of ferric sulfate hydrates vary significantly with their degree of hydration. The following tables summarize key quantitative data for the anhydrous form and its most common hydrates for easy comparison.

Table 1: General Properties of Ferric Sulfate and its Hydrates

| Property | Anhydrous Ferric Sulfate | Ferric Sulfate Monohydrate | Ferric Sulfate Pentahydrate | Ferric Sulfate Nonahydrate |

| Chemical Formula | Fe₂(SO₄)₃ | Fe₂(SO₄)₃·H₂O | Fe₂(SO₄)₃·5H₂O | Fe₂(SO₄)₃·9H₂O |

| Molar Mass ( g/mol ) | 399.88[1] | ~417.89 | 489.96[1] | 562.00[1] |

| Appearance | Grayish-white crystals[1] | Yellow hygroscopic solid[5] | Grey to yellow crystalline solid[1] | Yellow hexagonal crystals |

| Density (g/cm³) | 3.097[1] | Not specified | 1.898[1] | 2.1[2] |

Table 2: Thermal and Solubility Properties of Ferric Sulfate and its Hydrates

| Property | Anhydrous Ferric Sulfate | Ferric Sulfate Monohydrate | Ferric Sulfate Pentahydrate | Ferric Sulfate Nonahydrate |

| Melting/Decomposition Point (°C) | 480 (decomposes)[1] | Not specified | Not specified | 175 (loses 7H₂O)[2] |

| Solubility in Water | Slightly soluble | Soluble | Slightly soluble | Very soluble (440 g/100 mL in cold water)[2] |

| Solubility in Other Solvents | Sparingly soluble in alcohol; insoluble in acetone and ethyl acetate[6] | Sparingly soluble in alcohol | Sparingly soluble in alcohol | Soluble in absolute alcohol[2] |

Table 3: Crystallographic Properties of Ferric Sulfate and its Hydrates

| Property | Anhydrous Ferric Sulfate | Ferric Sulfate Trihydrate | Ferric Sulfate Nonahydrate (Coquimbite) | Ferric Sulfate Undecahydrate (Quenstedtite) |

| Crystal System | Monoclinic[7] | Monoclinic[3] | Hexagonal[8] | Triclinic[4] |

| Space Group | P2₁/c[7] | P21/m[3] | P31c[8] | P1[4] |

Experimental Protocols

Synthesis of Ferric Sulfate Hydrates

The synthesis of specific ferric sulfate hydrates often involves the oxidation of ferrous sulfate followed by controlled crystallization.

Protocol 1: General Synthesis of Ferric Sulfate from Ferrous Sulfate

This protocol describes a general method for producing a ferric sulfate solution, which can then be used for crystallizing specific hydrates.

Materials:

-

Ferrous sulfate (e.g., FeSO₄·7H₂O)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Oxidizing agent (e.g., 30% hydrogen peroxide, H₂O₂)

-

Distilled water

-

Pressure reactor

-

Heating and stirring apparatus

Procedure:

-

Create a slurry of ferrous sulfate and sulfuric acid in a pressure reactor. The molar ratio of iron to sulfate should be controlled, for example, between 2:(2.0-3.5).[9]

-

Heat the slurry to a temperature between 60°C and 140°C.[9][10]

-

Introduce an oxidizing agent. If using hydrogen peroxide, add it slowly to the heated slurry.[1] If using oxygen, pressurize the reactor to an overpressure of 3-10 bar.[9][10]

-

Maintain the temperature and pressure while stirring vigorously until the concentration of ferrous iron (Fe²⁺) is less than 0.1% by weight.[10]

-

The resulting solution is a ferric sulfate slurry. To obtain a specific hydrate, this slurry can be solidified by controlled cooling or evaporation.[10] For example, evaporation of a concentrated Fe₂(SO₄)₃ solution at 50°C under a relative humidity of 46-47% can yield paracoquimbite (a nonahydrate).[11]

Characterization of Ferric Sulfate Hydrates

Protocol 2: Thermal Gravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrates and to study their thermal decomposition.

Apparatus:

-

Thermogravimetric analyzer

Procedure:

-

Place a small, accurately weighed sample of the ferric sulfate hydrate into the TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

The stepwise mass loss corresponds to the loss of water molecules. The final decomposition at higher temperatures (above 500°C) results in the formation of ferric oxide (Fe₂O₃).[12]

Protocol 3: X-ray Diffraction (XRD)

XRD is employed to identify the crystalline phase of the hydrate and to determine its crystal structure.

Apparatus:

-

X-ray diffractometer with a suitable radiation source (e.g., Cu Kα).

Procedure:

-

Grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powder on a sample holder.

-

Place the sample in the diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 5-70°) while recording the diffraction intensity.

-

The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the specific hydrate and can be compared to standard diffraction databases for phase identification.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to ferric sulfate hydrates.

References

- 1. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Ferric Sulfate | Fe2(SO4)3 | CID 24826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. Ferric sulfate hydrate | Fe2H2O13S3 | CID 167265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ferric sulfate Formula [softschools.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. US5766566A - Process for preparing ferric sulfate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Iron(III) Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, experimental evaluation, and quantitative data associated with the hydrolysis of iron(III) sulfate in aqueous environments. Understanding this process is critical in fields ranging from environmental chemistry and water treatment to the development and characterization of iron-based pharmaceuticals.

Introduction: The Chemistry of Iron(III) Hydrolysis

Iron(III) sulfate, Fe₂(SO₄)₃, is an inorganic salt that readily dissolves in water. Upon dissolution, it dissociates into ferric ions (Fe³⁺) and sulfate ions (SO₄²⁻).[1][2][3] The highly charged Fe³⁺ cation does not exist as a free ion in aqueous solution; instead, it is coordinated by six water molecules to form the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺.[1][4] This complex behaves as a weak acid, initiating a series of hydrolysis reactions that are fundamentally dependent on the solution's pH.

The hydrolysis process involves the stepwise deprotonation of the coordinated water molecules, leading to the formation of various soluble monomeric and polymeric hydroxo complexes.[5][6] As the pH increases, these reactions progress, culminating in the precipitation of solid phases such as iron(III) hydroxides or basic iron sulfates.[6][7] This entire pathway, from soluble aquo-ions to solid precipitates, is a critical determinant of iron's speciation, solubility, and bioavailability in aqueous systems.

The Hydrolysis Pathway: From Soluble Ions to Precipitates

The hydrolysis of the [Fe(H₂O)₆]³⁺ ion is a sequential process. As the pH of the solution rises, protons are progressively removed from the coordinated water ligands. This leads to a decrease in the overall positive charge of the complex and the formation of hydroxo and oxo-bridged species.

The initial steps involve the formation of monomeric species:

-

First Hydrolysis Step: Formation of [Fe(OH)(H₂O)₅]²⁺

-

Second Hydrolysis Step: Formation of [Fe(OH)₂(H₂O)₄]⁺

As the concentration of these initial hydrolysis products increases, they can undergo polymerization (or "olation") to form polynuclear species, most notably the dimer [Fe₂(OH)₂(H₂O)₈]⁴⁺.[5] Further increases in pH lead to the formation of larger polymers and eventually to the precipitation of a solid phase. In the absence of interfering ions, this precipitate is typically amorphous iron(III) hydroxide, often referred to as ferrihydrite (approximated as Fe(OH)₃).[6][8]

The sulfate ion is not merely a spectator. It can form complexes with Fe(III) and, under acidic conditions, can be incorporated into the precipitate to form basic iron sulfates such as schwertmannite or jarosite.[9][10]

Quantitative Data on Iron(III) Hydrolysis

The speciation and solubility of iron(III) are governed by thermodynamic equilibria. The following tables summarize key quantitative data for the hydrolysis reactions at standard conditions (25 °C).

Iron(III) Hydrolysis Constants

The formation of various hydroxo complexes from the Fe³⁺ ion can be described by the following general reaction: pFe³⁺ + qH₂O ⇌ Feₚ(OH)q(3p-q)+ + qH⁺

The equilibrium constants (β) for these reactions quantify the stability of the hydrolysis products.

| Reaction | Product Species | log β | Reference(s) |

| Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺ | Fe(OH)²⁺ | -2.19 ± 0.02 | [5][6][11] |

| Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺ | Fe(OH)₂⁺ | -5.76 ± 0.06 | [5][6][11] |

| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(aq) + 3H⁺ | Fe(OH)₃(aq) | -14.30 ± 0.32 | [5][6][11] |

| Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺ | Fe(OH)₄⁻ | -21.71 ± 0.24 | [5][6][11] |

| 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺ | Fe₂(OH)₂⁴⁺ | -2.92 ± 0.02 | [5][6][11] |

| Note: Constants are reported for infinite dilution. |

Iron(III) Hydroxide Solubility

The solubility of iron(III) is highly pH-dependent, reaching a minimum in the neutral pH range. The solubility is controlled by the equilibrium between the solid phase (e.g., amorphous Fe(OH)₃) and the various soluble hydroxo species.

| pH Range | Dominant Soluble Species | General Solubility Trend | Reference(s) |

| < 2.5 | Fe³⁺ | High, decreases sharply with increasing pH | [12][13][14] |

| 2.5 - 4.0 | Fe(OH)²⁺ | Solubility continues to decrease | [14][15] |

| 4.0 - 6.5 | Fe(OH)₂⁺ | Solubility continues to decrease | [14] |

| 6.5 - 10.0 | Fe(OH)₃(aq) | Minimum solubility region | [14][16] |

| > 10.0 | Fe(OH)₄⁻ | Solubility increases with increasing pH | [13][14] |

Temperature also significantly affects solubility. In the acidic range, iron solubility generally increases as temperature decreases, while in the basic range, solubility increases as temperature increases.[12]

Experimental Protocols for Characterization

Several analytical techniques are employed to study the hydrolysis of iron(III) sulfate. The following sections outline the methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is used to determine the formation constants of the hydroxo complexes by monitoring the change in hydrogen ion concentration (pH) as a titrant is added.

Objective: To quantify the formation of Fe(III)-hydroxo complexes by measuring pH changes during titration with a strong base.

Methodology:

-

Sample Preparation: Prepare a solution of iron(III) sulfate of known concentration in a constant ionic medium (e.g., NaClO₄ or NaCl) to maintain constant activity coefficients.[5][17] Acidify the solution to a low starting pH (e.g., pH < 2) to ensure the initial dominant species is [Fe(H₂O)₆]³⁺.[17]

-

Apparatus Setup: Use a temperature-controlled reaction vessel. Calibrate a glass pH electrode and a reference electrode (e.g., Ag/AgCl) with standard buffers.

-

Titration: Incrementally add a standardized, carbonate-free strong base solution (e.g., NaOH). After each addition, allow the system to reach equilibrium and record the stable pH reading.

-

Data Analysis: Plot the titration curve (pH vs. volume of base added). Use computational software to analyze the data, fitting it to chemical models that include the various possible hydrolysis species (Fe(OH)²⁺, Fe(OH)₂⁺, Fe₂(OH)₂⁴⁺, etc.) to calculate their respective formation constants (β values).

UV-Vis Spectrophotometry

This technique leverages the distinct light absorption properties of the different iron(III) hydroxo complexes in the ultraviolet and visible range to determine their concentrations.

Objective: To determine the equilibrium constants for hydrolysis by measuring the absorbance of Fe(III) solutions at different pH values.

Methodology:

-

Sample Preparation: Prepare a series of iron(III) sulfate solutions at varying, precisely known pH values (typically in the acidic range to avoid precipitation). Maintain a constant ionic strength across all samples.[5]

-

Apparatus Setup: Use a dual-beam UV-Vis spectrophotometer. Use a temperature-controlled cell holder to maintain a constant temperature (e.g., 25 °C).

-

Measurement: Record the absorbance spectra for each sample over a relevant wavelength range (e.g., 200-400 nm). The ligand-to-metal charge transfer bands of the hydroxo complexes are typically strong in this region.

-

Data Analysis: Analyze the spectral data using methods like principal component analysis or non-linear regression. By knowing the total iron concentration and the molar absorptivity of the unhydrolyzed [Fe(H₂O)₆]³⁺, the concentrations of the hydrolyzed species (e.g., Fe(OH)²⁺) at each pH can be calculated, allowing for the determination of the hydrolysis constants.

Solubility Measurement

This experiment determines the solubility product (Kₛₚ) of the precipitated iron(III) hydroxide phase.

Objective: To measure the equilibrium concentration of dissolved iron in the presence of its solid hydroxide precipitate as a function of pH.

Methodology:

-

Sample Preparation: Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to 12). Add an excess of iron(III) sulfate to each buffer to induce precipitation.[18]

-

Equilibration: Seal the samples and agitate them at a constant temperature for an extended period (days to weeks) to ensure equilibrium is reached between the solid and dissolved phases.

-

Separation and Analysis: Separate the solid phase from the supernatant by centrifugation and/or filtration (e.g., using a 0.22 µm filter).

-

Measurement: Carefully measure the final equilibrium pH of the supernatant. Determine the total dissolved iron concentration in the clear supernatant using a sensitive analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).[18]

-

Data Analysis: Plot the logarithm of the measured iron concentration versus the equilibrium pH. This plot can be used to identify the dominant soluble species in different pH regions and to calculate the solubility product (Kₛₚ) of the solid phase.[14][18]

Conclusion

The hydrolysis of iron(III) sulfate in aqueous solution is a complex, multi-step process that is fundamentally governed by pH. It begins with the formation of the hexaaquairon(III) ion, proceeds through a series of soluble monomeric and polymeric hydroxo complexes, and culminates in the precipitation of solid phases. The presence of sulfate ions can influence the identity of these solid phases, particularly under acidic conditions. A thorough understanding of the reaction pathways, controlling equilibria, and solubility constraints, as detailed in this guide, is essential for professionals working with iron-containing systems in pharmaceutical development, environmental science, and industrial processes. The rigorous experimental methods outlined provide the necessary tools for characterizing and quantifying these critical phenomena.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. reddit.com [reddit.com]

- 4. Iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. Iron (III) hydrolysis and solubility at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improving the Measurement of Iron(III) Bioavailability in Freshwater Samples: Methods and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron E-pH (Pourbaix) diagram [corrosion-doctors.org]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Collection - Iron(III) Hydrolysis and Solubility at 25 °C - Environmental Science & Technology - Figshare [figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

- 17. On the complex formation equilibria between iron (III) and sulfate ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Solubility of Iron (III) Hydroxide Introduction In | Chegg.com [chegg.com]

An In-Depth Technical Guide on the Geochemical Behavior of Iron(III) Sulfate Minerals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical behavior of iron(III) sulfate minerals. These minerals play a critical role in a variety of terrestrial and potentially extraterrestrial environments, notably in acid mine drainage systems and acid sulfate soils.[1][2][3] Their formation, stability, and dissolution kinetics are of significant interest due to their capacity to immobilize or release toxic elements, such as arsenic and lead.[1][3] This guide delves into the core principles governing their behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key geochemical pathways.

Introduction to Iron(III) Sulfate Minerals

Iron(III) sulfate minerals are a group of secondary minerals that form under acidic and oxidizing conditions, typically resulting from the weathering of sulfide ores like pyrite (FeS₂).[3][4] Prominent members of this group include jarosite, schwertmannite, and ferrihydrite, which are commonly found in environments impacted by acid mine drainage (AMD).[4][5] These minerals are crucial in controlling the geochemistry of iron and sulfate in these systems and can significantly influence water and soil quality.[5] The general chemical formula for jarosite is KFe₃(SO₄)₂(OH)₆, highlighting its composition of potassium, iron, sulfate, and hydroxide ions.[6] Schwertmannite is an iron oxyhydroxysulfate with the ideal formula Fe₈O₈(OH)₆(SO₄).[7]

The stability and transformation of these minerals are influenced by various environmental factors, including pH, temperature, and the presence of other ions.[1][7][8] For instance, jarosite formation is favored at temperatures between 80–100 °C and a pH below 2.5.[1] Schwertmannite is metastable and can transform into more stable minerals like goethite and jarosite over time, a process that can be mediated by microbial activity.[7][8]

Formation and Stability of Key Iron(III) Sulfate Minerals

The formation of iron(III) sulfate minerals is a complex process often initiated by the oxidation of iron sulfide minerals. This process releases ferrous iron (Fe²⁺), which is then oxidized to ferric iron (Fe³⁺), a key step in the formation of these minerals.[4]

Jarosite [KFe₃(SO₄)₂(OH)₆] is a crystalline mineral that can incorporate various monovalent cations like Na⁺, NH₄⁺, and H₃O⁺ in its structure.[9][10] Its formation is favored in acidic environments with a pH typically between 1.0 and 3.0.[9] The presence of a suitable cation is crucial for its precipitation.[9]

Schwertmannite [Fe₈O₈(OH)₆SO₄] is a poorly crystalline mineral that often precipitates from iron-rich, acidic waters.[7] It is considered a metastable phase and serves as a precursor for the formation of more stable minerals like jarosite and goethite.[7][11] The transformation of schwertmannite to jarosite can be influenced by factors such as aging time, temperature, and the concentration of ammonium.[7]

Ferrihydrite [Fe₄–₅(OH,O)₁₂] is another poorly crystalline iron oxyhydroxide that precipitates under less acidic conditions compared to jarosite and schwertmannite.[4] It can also transform into more stable iron oxides like goethite and hematite over time.[4]

Quantitative Data on Mineral Properties

The following tables summarize key quantitative data for prominent iron(III) sulfate minerals.

Table 1: Thermodynamic Data for Selected Iron(III) Sulfate Minerals

| Mineral | Chemical Formula | Enthalpy of Formation (ΔH⁰f) (kJ/mol) | Gibbs Free Energy of Formation (ΔG⁰f) (kJ/mol) | Standard Entropy (S⁰) (J/mol·K) | Reference |

| Jarosite (K-end member) | KFe₃(SO₄)₂(OH)₆ | -3603.6 | -3118.1 | 376.6 | [1] |

| Rhomboclase | (H₅O₂)Fe(SO₄)₂·2H₂O | -3202.03 | - | 378.7 | [12] |

| Anhydrous Ferric Sulfate | Fe₂(SO₄)₃ (monoclinic) | -2585.2 ± 4.9 | -2264.5 ± 4.9 | 305.6 ± 0.6 | [13] |

Table 2: Dissolution Kinetics of Schwertmannite and Ferrihydrite

| Mineral | Condition | Dissolution Rate | Reference |

| Schwertmannite | 0.2 M NH₄-oxalate, pH 3.0, dark | > 94% in 60 min | [14] |

| Natural 2-line Ferrihydrite | 0.2 M NH₄-oxalate, pH 3.0, dark | > 85% in 60 min | [14] |

| Synthetic 2-line Ferrihydrite | 0.2 M NH₄-oxalate, pH 3.0, dark | 42% after 60 min | [14] |

| Synthetic 6-line Ferrihydrite | 0.2 M NH₄-oxalate, pH 3.0, dark | 16% after 60 min | [14] |

Geochemical Cycling and Environmental Significance

Iron(III) sulfate minerals are integral to several biogeochemical cycles, most notably the iron and sulfur cycles.[15] In anoxic environments, sulfate-reducing bacteria can reduce sulfate to sulfide, which then reacts with Fe(II) to form iron sulfides.[15] Conversely, under oxidizing conditions, the oxidation of sulfide minerals leads to the formation of iron(III) sulfates.[4]

These minerals play a significant role in the environmental fate of various contaminants. Their large surface areas and reactivity allow them to adsorb or coprecipitate heavy metals and metalloids, thereby controlling their mobility in the environment.[2][3] The transformation of these minerals can lead to the release of these sequestered elements.[5]

Role in Acid Mine Drainage (AMD)

Acid mine drainage is a major environmental issue associated with mining activities.[4] The oxidation of pyrite (FeS₂) is the primary driver of AMD, leading to the generation of acidic, sulfate-rich water with high concentrations of dissolved metals.[4] Iron(III) sulfate minerals are key secondary minerals in AMD systems.[5] The precipitation of minerals like schwertmannite and jarosite can buffer the pH of the water, while their subsequent dissolution can release stored acidity and metals.[4][16]

Experimental Protocols

Understanding the geochemical behavior of iron(III) sulfate minerals relies on robust experimental methodologies for their synthesis, characterization, and the study of their dissolution and transformation.

Synthesis of Iron(III) Sulfate Minerals

Protocol 4.1.1: Synthesis of Jarosite [1][17]

-

Preparation of Solution: Dissolve a known amount of ferric sulfate hydrate (e.g., 20 g of Fe₂(SO₄)₃·nH₂O) in deionized water (e.g., 150 mL).[17] For mixed-composition jarosites, a specific amount of a cation source, such as KOH solution, is added.[17]

-

Reaction Conditions: Place the solution in a sealed Teflon bomb and heat it in a furnace at a controlled temperature (e.g., 97-200 °C) for a specific duration (e.g., 24 hours).[1]

-

Product Recovery: After cooling, filter the precipitate, wash it with deionized water, and dry it in an oven at a controlled temperature (e.g., 110 °C).[17]

Protocol 4.1.2: Synthesis of Schwertmannite [7][18]

-

Biological Method: Inoculate a FeSO₄-mineral salts solution with acidophilic iron-oxidizing bacteria (e.g., Acidithiobacillus ferrooxidans).[7] Maintain the pH in the range of 2.8-4.5.[7]

-

Chemical Method (Rapid): Dissolve 10 g of FeSO₄ in 1 L of distilled water and add 5 mL of H₂O₂ (32%). A red-orange precipitate will form.[18]

-

Product Recovery: Allow the precipitate to settle for approximately 24 hours until the pH stabilizes. Filter the solid and freeze-dry it.[18]

Mineral Characterization Techniques

A variety of analytical techniques are employed to characterize the physical and chemical properties of synthesized and natural iron(III) sulfate minerals.

-

X-ray Diffraction (XRD): Used for phase identification and to assess the crystallinity of the mineral samples.[19][20]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the mineral's surface morphology and texture.[20] It is often combined with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis.

-

X-ray Fluorescence (XRF): A rapid method for determining the elemental composition of the minerals.[19]

-

Fourier Transform Infrared Spectroscopy (FTIR): Helps in identifying the functional groups present in the mineral structure.[20]

-

Thermogravimetric Analysis (TGA): Measures changes in the mass of a sample as a function of temperature, which is useful for determining the water content and thermal stability of the minerals.[21]

Dissolution Experiments

Protocol 4.3.1: Selective Dissolution of Schwertmannite and Ferrihydrite [14]

-

Reagent Preparation: Prepare a 0.2 M ammonium oxalate solution and adjust the pH to 3.0.

-

Extraction: Add a known mass of the mineral sample to the ammonium oxalate solution in the dark to prevent photochemical reactions.

-

Analysis: After a specific time interval (e.g., 15, 30, 60 minutes), separate the solid and liquid phases by centrifugation or filtration. Analyze the dissolved iron concentration in the supernatant using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[22]

Visualizing Geochemical Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships in the geochemistry of iron(III) sulfate minerals.

Caption: Geochemical cycle of iron(III) sulfate minerals.

Caption: Formation pathway of Acid Mine Drainage (AMD).

Caption: Experimental workflow for schwertmannite synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Research Portal [researchportal.scu.edu.au]

- 3. Jarosites: Structure, Formation, Leaching, Environmental, and Applications | MDPI [mdpi.com]

- 4. opencourses.uoa.gr [opencourses.uoa.gr]

- 5. Role of microbial activity in Fe(III) hydroxysulfate mineral transformations in an acid mine drainage-impacted site from the Dabaoshan Mine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jarosite - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iieta.org [iieta.org]

- 10. Dissolution and precipitation of jarosite-type compounds: state of the art and future perspectives [comptes-rendus.academie-sciences.fr]

- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 12. minsocam.org [minsocam.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Iron cycle - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.usgs.gov [pubs.usgs.gov]

- 18. repository.geologyscience.ru [repository.geologyscience.ru]

- 19. mineralytics.fi [mineralytics.fi]

- 20. researchgate.net [researchgate.net]

- 21. alsglobal.com [alsglobal.com]

- 22. study.com [study.com]

Methodological & Application

Application Notes and Protocols: Iron(III) Sulfate Hydrate for Wastewater Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iron(III) sulfate hydrate, an effective coagulant for the treatment of various types of wastewater. This document outlines the mechanism of action, experimental protocols for determining optimal dosage, and presents data on its efficacy in removing key contaminants.

Introduction

This compound (Fe₂ (SO₄)₃·xH₂O) is a widely utilized inorganic coagulant in water and wastewater treatment processes.[1][2][3][4] Its primary function is to destabilize colloidal particles and promote their aggregation into larger, settleable flocs, thereby clarifying the water.[3][5] This process, known as coagulation and flocculation, is highly effective in removing suspended solids, organic matter, phosphorus, and certain heavy metals from wastewater.[1][6][7] Iron(III) sulfate is advantageous due to its effectiveness over a broad pH range and the formation of dense flocs that settle readily.[5][8]

Mechanism of Action

The coagulation process with this compound involves several key steps. When added to water, the iron(III) sulfate dissociates, releasing trivalent iron cations (Fe³⁺).[3] These cations then undergo hydrolysis to form a series of soluble iron-hydroxy complexes and ultimately precipitate as insoluble ferric hydroxide, Fe(OH)₃.[2]

The primary mechanisms of coagulation are:

-

Charge Neutralization: The positively charged iron-hydroxy complexes neutralize the negative surface charge of colloidal particles present in the wastewater. This destabilization allows the particles to overcome repulsive forces and aggregate.[5][9]

-

Sweep Flocculation: At higher doses, the precipitation of ferric hydroxide forms a gelatinous floc that physically entraps and enmeshes colloidal particles and other impurities as it settles.[5]

-

Precipitation: Iron(III) sulfate is effective in removing phosphorus through the precipitation of insoluble iron phosphate (FePO₄).[10][11] It can also precipitate heavy metals as insoluble hydroxides or co-precipitate them with the ferric hydroxide flocs.[6][10]

dot

Caption: Coagulation mechanism of iron(III) sulfate.

Data Presentation: Contaminant Removal Efficiency

The effectiveness of this compound as a coagulant is demonstrated by its ability to significantly reduce various contaminants in wastewater. The following tables summarize quantitative data from different studies.

Table 1: Optimal Conditions and Removal Efficiencies for General Wastewater Parameters

| Wastewater Type | Coagulant | Optimal Dosage (mg/L) | Optimal pH | Contaminant | Removal Efficiency (%) | Reference |

| Pulp and Paper Industry | Iron(III) sulfate (Ferix-3) | 30 - 70 | Not Specified | Suspended Substances | >99% (to <30 mg/L) | [12][13] |

| Dairy Industry | Ferric sulfate | 400 | 4.5 | Turbidity | Not Specified | [2] |

| Domestic Wastewater | Ferric sulfate | 35 | 6 | TSS | 83 | [14][15] |

| Domestic Wastewater | Ferric sulfate | 35 | 6 | BOD | 82 | [14][15] |

| Textile Wastewater | Ferric Sulfate | 700 g/L | Not Specified | COD | 67.0 | [16] |

| Textile Wastewater | Ferric Sulfate | 700 g/L | Not Specified | BOD | 59.4 | [16] |

| Leachate | Ferric sulfate | 1.5 g/L | 9 | COD | 46% > Alum | [17] |

| Leachate | Ferric sulfate | 1.5 g/L | 9 | Turbidity | 35% > Alum | [17] |

Table 2: Phosphorus and Heavy Metal Removal

| Wastewater Type | Coagulant | Dosage (mg/L) | pH | Contaminant | Removal Efficiency (%) | Reference |

| Industrial Wastewater | Ferromex 620 (Ferrous Sulfate based) | Not Specified | 5.0 - 5.3 | Soluble Phosphorus | 95-97 | [18] |

| Industrial Wastewater | Ferromex 620 (Ferrous Sulfate based) | Not Specified | 5.0 - 5.3 | Total Phosphorus | 70-80 | [18] |

| Real Wastewater | Lepidocrocite-dissolved Fe³⁺ | Not Specified | Not Specified | Total Phosphorus | 91.5 | [19] |

| Raw Wastewater (spiked) | Ferric chloride with polymer | 40 mg/L FeCl₃, 0.5 mg/L polymer | Not Specified | Chromium, Copper, Zinc, Nickel | >200% enhancement | [20][21] |

| Raw Wastewater (spiked) | Ferric chloride with polymer | 40 mg/L FeCl₃, 0.5 mg/L polymer | Not Specified | Lead | >475% enhancement | [20][21] |

Experimental Protocols

The standard method for determining the optimal dosage of this compound is the Jar Test. This procedure simulates the coagulation and flocculation process on a bench scale.

Jar Test Protocol for Optimal Coagulant Dosage

Objective: To determine the optimal concentration of this compound for the removal of target contaminants from a specific wastewater source.

Materials:

-

This compound stock solution (e.g., 10 g/L)

-

Wastewater sample

-

Jar testing apparatus with multiple paddles and beakers (typically 6)

-

Pipettes

-

pH meter

-

Turbidimeter

-

Apparatus for measuring target contaminants (e.g., COD, phosphate kits)

-

Acid and base for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: Fill each of the six beakers with a known volume of the wastewater sample (e.g., 1000 mL).

-

pH Adjustment (Optional but Recommended): Measure the initial pH of the wastewater. If a specific pH range is being investigated, adjust the pH of the water in each beaker using the acid or base solutions. Iron(III) sulfate is effective over a wide pH range, but optimal performance is often observed between pH 4.5 and 7.5.[5][9][22]

-

Coagulant Dosing: While the paddles are mixing at a high speed (rapid mix, e.g., 100-150 rpm), add varying doses of the iron(III) sulfate stock solution to each beaker.[14][23] For example, create a dosage series such as 10, 20, 30, 40, 50, and 60 mg/L. One beaker should be a control with no coagulant.

-

Rapid Mix: Continue the rapid mixing for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.[14][23]

-

Slow Mix (Flocculation): Reduce the mixing speed to a slow stir (e.g., 20-40 rpm) for a longer period (e.g., 15-20 minutes).[23] This promotes the formation of larger flocs.

-

Sedimentation: Stop the mixing and allow the flocs to settle for a specified time (e.g., 30 minutes).[13][23]

-

Sample Analysis: Carefully draw a sample from the supernatant of each beaker without disturbing the settled sludge.

-

Data Collection: Measure the turbidity, pH, and the concentration of the target contaminants (e.g., COD, phosphorus) in each supernatant sample.

-